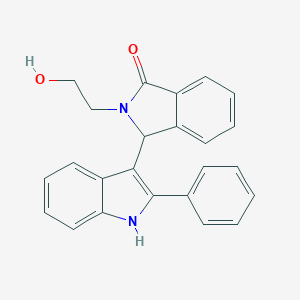
2-(2-hydroxyethyl)-3-(2-phenyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxyethyl)-3-(2-phenyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one, commonly known as HPI-1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of HPI-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. This leads to the induction of cell death in cancer cells, while leaving healthy cells relatively unaffected.
Biochemical and Physiological Effects:
Studies have shown that HPI-1 can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells relatively unaffected. This makes it a promising candidate for further investigation as a potential cancer therapeutic. Additionally, HPI-1 has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
実験室実験の利点と制限
One advantage of using HPI-1 in lab experiments is its significant biological activity, which makes it a promising candidate for further investigation. However, there are also limitations to its use, such as the need for specialized laboratory equipment and techniques, and the potential for toxicity in certain circumstances.
将来の方向性
There are several potential future directions for research involving HPI-1. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in this regard. Additionally, research could focus on the potential use of HPI-1 in the treatment of other diseases, such as inflammation and oxidative stress. Finally, further investigation is needed to fully understand the mechanism of action of HPI-1, which could lead to the development of more effective therapeutic agents.
合成法
HPI-1 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The exact method of synthesis is beyond the scope of this paper, but it involves the use of specialized laboratory equipment and techniques.
科学的研究の応用
HPI-1 has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that HPI-1 exhibits cytotoxic effects on cancer cells, making it a promising candidate for further investigation.
特性
分子式 |
C24H20N2O2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-(2-hydroxyethyl)-3-(2-phenyl-1H-indol-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C24H20N2O2/c27-15-14-26-23(17-10-4-5-11-18(17)24(26)28)21-19-12-6-7-13-20(19)25-22(21)16-8-2-1-3-9-16/h1-13,23,25,27H,14-15H2 |
InChIキー |
OQOYAZZPUVJJLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CCO |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide](/img/structure/B276822.png)
![6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester](/img/structure/B276825.png)

![2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B276831.png)


![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)
![ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276840.png)



![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)

![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)